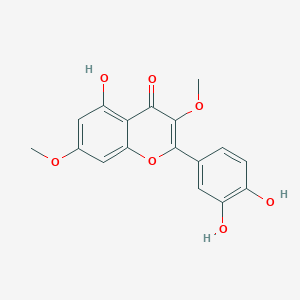

Quercetin 3,7-Dimethyl Ether

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJAXSNNYBCFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174734 | |

| Record name | 3,7-Dimethoxy-5,3',4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2068-02-2 | |

| Record name | Quercetin 3,7-dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-O-Dimethylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethoxy-5,3',4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYLQUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8R92XSR1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethylquercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Characterization of Quercetin 3,7-Dimethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-dimethyl ether, also known as Rhamnazin, is an O-methylated flavonol that has garnered significant scientific interest due to its diverse pharmacological activities. As a derivative of quercetin, its altered physicochemical properties, owing to selective methylation, enhance its bioavailability and biological efficacy. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of this compound. Detailed experimental protocols for its preparation and analysis are presented, alongside a summary of its spectroscopic and physicochemical data. Furthermore, this document elucidates its molecular mechanisms of action through the visualization of key signaling pathways, offering a valuable resource for researchers investigating its therapeutic potential in areas such as oncology and inflammatory diseases.

Introduction

This compound (Rhamnazin) is a naturally occurring flavonoid found in various plants, including those of the Rhamnus and Croton genera.[1] It belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavone backbone. The methylation of the hydroxyl groups at the 3 and 7 positions of the quercetin molecule significantly impacts its lipophilicity and metabolic stability, often leading to improved oral bioavailability and enhanced biological activity compared to its parent compound, quercetin.[2]

This compound has demonstrated a range of promising pharmacological effects, including anti-inflammatory, antioxidant, anti-angiogenic, and vasorelaxant properties.[1][2][3] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, making it a compelling candidate for further investigation in drug discovery and development.[3][4]

This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of the synthesis, purification, and comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective methylation of quercetin. The differential reactivity of the five hydroxyl groups on the quercetin scaffold allows for regioselective synthesis under controlled conditions. The hydroxyl groups at positions 7 and 4' are generally the most reactive, followed by the 3-OH, 3'-OH, and finally the 5-OH group, which is the least reactive due to intramolecular hydrogen bonding with the adjacent carbonyl group.[5]

Experimental Protocol: Selective Dimethylation of Quercetin

This protocol is a synthesized methodology based on established principles of flavonoid methylation.[5]

Materials:

-

Quercetin

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quercetin in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The amount of K₂CO₃ should be in slight molar excess relative to the hydroxyl groups to be methylated.

-

Methylation: Cool the mixture in an ice bath. Add dimethyl sulfate dropwise to the stirred suspension. The molar equivalents of DMS should be carefully controlled to favor dimethylation.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

-

Work-up: Upon completion, quench the reaction by the slow addition of 1M HCl to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate this compound.

-

Characterization: Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS, IR, UV-Vis).

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |

| 2 | 156.1 | - |

| 3 | 138.7 | - |

| 4 | 178.6 | - |

| 5 | 156.8 | - |

| 6 | 98.3 | 6.43 (s) |

| 7 | 165.6 | - |

| 8 | 92.8 | 6.84 (s) |

| 9 | 161.4 | - |

| 10 | 105.7 | - |

| 1' | 122.6 | - |

| 2' | 115.5 | 7.67 (s) |

| 3' | 146.8 | - |

| 4' | 150.8 | - |

| 5' | 112.4 | 6.97 (d, J=8.5) |

| 6' | 120.9 | 7.73 (d, J=8.5) |

| 3-OCH₃ | 60.2 | 3.85 (s) |

| 7-OCH₃ | 56.1 | 3.95 (s) |

| 5-OH | - | 12.63 (s) |

Note: NMR data can vary slightly depending on the solvent used.[6][7]

Table 2: Mass Spectrometry, IR, and UV-Vis Data

| Technique | Observed Values |

| Mass Spectrometry (MS) | [M+H]⁺: m/z 331 |

| [M-H]⁻: m/z 329 | |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (O-H stretching) |

| ~1650 (C=O stretching) | |

| ~1605, 1510 (C=C aromatic stretching) | |

| ~1200-1000 (C-O stretching) | |

| UV-Vis Spectroscopy (λmax, nm) | 256, 357 (in Ethanol) |

Note: Spectroscopic data is compiled from various sources.[6][8][9][10][11]

Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and confirm the positions of the methyl groups.

-

Procedure: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

3.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the compound.

-

Procedure: Introduce a solution of the sample into a mass spectrometer (e.g., ESI-MS or HRMS). The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the molecular formula.

3.2.3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Procedure: Prepare a sample of the compound (e.g., as a KBr pellet or a thin film). Record the IR spectrum using an FTIR spectrometer. The characteristic absorption bands for hydroxyl, carbonyl, and aromatic C-C and C-O bonds will be observed.

3.2.4. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the wavelengths of maximum absorbance.

-

Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol). Record the UV-Vis spectrum over a range of wavelengths (typically 200-600 nm) using a UV-Vis spectrophotometer. The resulting spectrum will show characteristic absorption maxima for the flavonoid chromophore.

Diagram of Characterization Workflow:

Caption: Logical workflow for the characterization of the synthesized compound.

Biological Activities and Signaling Pathways

This compound exhibits a variety of biological activities, primarily attributed to its ability to modulate specific signaling pathways.

Anti-Angiogenic Activity via VEGFR2 Signaling

Rhamnazin has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] It exerts this effect by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9] By inhibiting the VEGF-induced phosphorylation of VEGFR2, Rhamnazin blocks the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[12]

Diagram of VEGFR2 Signaling Pathway Inhibition:

Caption: Rhamnazin inhibits VEGF-induced VEGFR2 phosphorylation.

Antioxidant and Anti-inflammatory Effects via Nrf2 Signaling

Rhamnazin has been shown to possess significant antioxidant and anti-inflammatory properties. One of the key mechanisms underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Rhamnazin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes, thereby enhancing the cellular antioxidant defense system.[4]

Diagram of Nrf2 Signaling Pathway Activation:

Caption: Rhamnazin promotes Nrf2 activation and antioxidant gene expression.

Conclusion

This compound (Rhamnazin) is a promising natural product derivative with well-defined biological activities that warrant further investigation for its therapeutic applications. This technical guide has provided a consolidated resource for its synthesis, purification, and comprehensive characterization. The detailed experimental protocols and summarized spectroscopic data will be valuable for researchers aiming to work with this compound. Furthermore, the elucidation of its interactions with key signaling pathways, such as VEGFR2 and Nrf2, provides a foundation for understanding its molecular mechanisms of action and for designing future studies to explore its full therapeutic potential. As research in the field of flavonoids continues to evolve, this compound stands out as a molecule of significant interest for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rhamnazin | C17H14O7 | CID 5320945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rhamnazin, a novel inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. researchgate.net [researchgate.net]

Unveiling Quercetin 3,7-Dimethyl Ether: A Technical Guide to Its Natural Origins and Isolation

For Immediate Release

This technical guide provides an in-depth exploration of Quercetin 3,7-Dimethyl Ether, a methylated flavonoid of significant interest to the scientific and drug development communities. This document details its natural sources, comprehensive isolation protocols, and the associated signaling pathways, presenting a crucial resource for researchers in pharmacology and medicinal chemistry.

Natural Occurrences of this compound

This compound has been identified and isolated from several plant species, most notably from the families Euphorbiaceae, Lamiaceae, and Asteraceae. The primary documented botanical sources include:

-

Croton schiedeanus Schlecht. (Euphorbiaceae): A plant species that has been a key source for the isolation of this flavonoid, which has been studied for its vasorelaxant properties.[1]

-

Salvia officinalis L. (Lamiaceae): Commonly known as sage, this herb has been shown to contain this compound, where it contributes to the plant's traditional medicinal applications, particularly its antinociceptive effects.

-

Siegesbeckia pubescens Makino (Asteraceae): This medicinal herb is another confirmed source of this compound, with the compound being investigated for its anti-inflammatory activities.[2][3]

Methodologies for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The specific protocols vary depending on the plant matrix.

Isolation from Siegesbeckia pubescens

A detailed method for the isolation of this compound from Siegesbeckia pubescens has been documented, providing a clear protocol for researchers.

Experimental Protocol:

-

Extraction: The air-dried herbs of Siegesbeckia pubescens (5.0 kg) are extracted with 80% methanol at room temperature using an ultrasonic apparatus.[3] The solvent is then removed under vacuum to yield a total methanolic extract.[3]

-

Solvent Partitioning: The methanolic extract is suspended in distilled water and successively partitioned with dichloromethane (CH2Cl2).[3] The resulting CH2Cl2 layer is then suspended in 90% methanol and further partitioned with n-hexane.[3]

-

Column Chromatography: The 90% methanol fraction is subjected to silica gel column chromatography.[3] The column is eluted with a chloroform-methanol (CHCl3–MeOH) gradient, with increasing polarity.[3]

-

Purification: Fractions are collected and monitored by thin-layer chromatography. Fractions containing the target compound are combined and further purified, yielding pure this compound.[3]

General Isolation Approach from Salvia officinalis and Croton schiedeanus

While a specific, detailed protocol for this compound from Salvia officinalis and Croton schiedeanus is not as explicitly documented in a single source, a general methodology can be inferred from the phytochemical analysis of these plants.

Experimental Protocol Outline:

-

Extraction: The dried and powdered plant material (leaves or aerial parts) is extracted with a polar solvent, typically methanol or a hydroalcoholic solution (e.g., 70% ethanol).[4][5]

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity. An ethyl acetate fraction is often enriched with flavonoids.

-

Chromatographic Purification: The flavonoid-rich fraction is subjected to column chromatography, commonly using silica gel as the stationary phase.[5] Elution with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate, or chloroform to methanol) allows for the separation of individual flavonoid compounds. Further purification may be achieved using Sephadex LH-20 column chromatography.[5]

-

Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

Quantitative Data

Quantitative data on the yield of this compound from its natural sources is limited. However, data from the isolation from Siegesbeckia pubescens allows for a yield calculation.

| Plant Source | Starting Material | Extraction Solvent | Yield of this compound | Reference |

| Siegesbeckia pubescens | 5.0 kg (air-dried herbs) | 80% Methanol | 8 mg | [3] |

| Salvia officinalis | Not specified | Methanol, Ethyl Acetate | Not specified | |

| Croton schiedeanus | Not specified | Ethanolic extract | Not specified | [7] |

Bioactivity and Signaling Pathways

This compound exhibits notable biological activities, primarily vasorelaxant and antinociceptive effects, which are mediated through specific signaling pathways.

Vasorelaxant Effect and the NO/cGMP Pathway

The vasorelaxant activity of this compound is associated with the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. The compound promotes the relaxation of vascular smooth muscle, an effect that is dependent on the presence of a functional endothelium. The proposed mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production. NO then diffuses to the vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in vasorelaxation.

Caption: Vasorelaxant signaling pathway of this compound.

Antinociceptive Effect and the Opioid/cGMP Pathway

The antinociceptive (pain-relieving) effects of this compound are mediated through a mechanism that involves both the opioid system and the cGMP pathway. The compound's analgesic action is attenuated by naloxone, a non-selective opioid receptor antagonist, suggesting an interaction with opioid receptors. Furthermore, the involvement of the cGMP pathway in its antinociceptive effect has been demonstrated, indicating a convergence of these two pathways in mediating pain relief.

Caption: Antinociceptive signaling pathway of this compound.

Conclusion

This compound is a promising natural compound with well-defined biological activities. This guide provides a foundational understanding of its natural sources and detailed methodologies for its isolation, particularly from Siegesbeckia pubescens. The elucidation of its involvement in the NO/cGMP and opioid/cGMP signaling pathways offers a clear direction for future research and development of novel therapeutics. Further studies are warranted to quantify the yields of this compound from other natural sources and to fully explore its pharmacological potential.

References

- 1. This compound: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. iomcworld.com [iomcworld.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scielo.org.co [scielo.org.co]

An In-depth Technical Guide to the Pharmacological Properties of Quercetin 3,7-Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,7-dimethyl ether, a naturally occurring O-methylated flavonol also known as Rhamnazin, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. As a derivative of quercetin, its structural modifications, particularly the methylation at the 3 and 7 positions, confer a unique biological profile with potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing detailed experimental protocols for its evaluation.

Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and vasorelaxant properties. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, it has been shown to suppress the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. Furthermore, it reduces the levels of pro-inflammatory cytokines such as interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α)[1].

Anticancer Activity

The anticancer properties of this compound are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, SK-BR-3, T-47D, HCC1937) and lung cancer (A549) cells[2]. A key mechanism of its anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity[2][3].

Vasorelaxant Activity

This compound exhibits significant vasorelaxant effects on isolated rat aorta. Its potency in inducing relaxation is greater than that of its parent compound, quercetin, and other methylated derivatives[4][5]. This effect is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway[4][5].

Antioxidant Activity

While direct comparative studies are limited, the antioxidant potential of this compound is recognized. As a flavonoid, it is expected to possess radical scavenging properties. However, methylation of the hydroxyl groups, which are crucial for antioxidant activity, may modulate its efficacy compared to quercetin[6].

Quantitative Data Summary

The following tables summarize the quantitative data on the biological efficacy of this compound (Rhamnazin).

Table 1: Anticancer and Anti-angiogenic Activity

| Cell Line/Target | Assay | IC50 (µM) | Reference |

| VEGFR2 | Kinase Assay | 4.68 | [2] |

| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 19 | [2] |

| MCF-7 (Breast Cancer) | Cell Proliferation | 27 | [2] |

| SK-BR-3 (Breast Cancer) | Cell Proliferation | 32 | [2] |

| T-47D (Breast Cancer) | Cell Proliferation | 41 | [2] |

| HCC1937 (Breast Cancer) | Cell Proliferation | 64 | [2] |

| HUVEC | Proliferation | - | [3] |

Table 2: Vasorelaxant Activity

| Compound | pEC50 | Reference |

| This compound | 4.70 ± 0.18 | [4] |

| Quercetin | 3.96 ± 0.07 | [4] |

| Quercetin 3,4',7-trimethyl ether | 3.64 ± 0.02 | [4] |

| Quercetin 3,3',4',7-tetramethyl ether | 3.11 ± 0.16 | [4] |

Signaling Pathways

This compound modulates several key signaling pathways to exert its pharmacological effects.

Anti-Inflammatory Signaling

The anti-inflammatory actions of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway.

This compound also attenuates the activation of p38 MAPK and JNK, but not ERK1/2, in response to inflammatory stimuli[6].

Caption: Modulation of MAPK signaling pathways.

Anticancer and Anti-Angiogenic Signaling

The anticancer and anti-angiogenic effects are significantly mediated by the inhibition of VEGFR2 and its downstream signaling components, including the Akt and STAT3 pathways[2].

Caption: Inhibition of VEGFR2 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess assay.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

Caption: Workflow for the Griess assay.

Anticancer Activity Assay: VEGFR2 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase

-

Kinase buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White 96-well plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

-

Add various concentrations of this compound to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the kinase reaction by adding the recombinant VEGFR2 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit according to the manufacturer's instructions.

-

A decrease in luminescence indicates consumption of ATP and, therefore, kinase activity. The inhibitory effect is calculated relative to a control without the inhibitor.

References

- 1. Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rhamnazin, a novel inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Profile of Quercetin 3,7-Dimethyl Ether: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin 3,7-Dimethyl Ether, also known as Rhamnazin, is an O-methylated flavonol, a type of natural flavonoid, that has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This document provides a comprehensive technical overview of its core anti-inflammatory effects, detailing its mechanisms of action, summarizing key quantitative data, outlining typical experimental protocols for its evaluation, and visualizing its interaction with critical signaling pathways. Evidence suggests that this compound exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, leading to a reduction in pro-inflammatory mediators and an enhancement of the cellular antioxidant response. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including inflammatory bowel disease, acute lung injury, and neuroinflammatory conditions. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects.[1] this compound (QDE), a derivative of the well-studied flavonoid quercetin, has emerged as a promising anti-inflammatory agent.[2] Its structural modifications are believed to influence its bioavailability and specific molecular interactions, potentially offering a distinct therapeutic profile. This guide synthesizes the current scientific knowledge on the anti-inflammatory effects of QDE.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, showcasing the dose-dependent efficacy of this compound in modulating key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | Concentration of QDE | % Inhibition / Effect | Reference |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Not specified | Dose-dependent inhibition | [2][3] |

| RAW 264.7 Macrophages | LPS | iNOS Protein | Not specified | Concentration-dependent inhibition | [3] |

| RAW 264.7 Macrophages | LPS | IL-6 | Not specified | Downregulated | [2] |

| RAW 264.7 Macrophages | LPS | IL-1β | Not specified | Downregulated | [2] |

| RAW 264.7 Macrophages | LPS | TNF-α | Not specified | Downregulated | [2] |

| HT-29 Colon Epithelial Cells | LPS | iNOS Protein | Not specified | Decreased expression | [2] |

| HT-29 Colon Epithelial Cells | LPS | COX-2 Protein | Not specified | Decreased expression | [2] |

| HT-29 Colon Epithelial Cells | LPS | IL-8 | Not specified | Decreased production | [2] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound (Rhamnazin) in a Rat Model of LPS-Induced Acute Lung Injury

| Parameter | Treatment Group | Dosage | Result | Reference |

| Inflammatory Cytokines | Rhamnazin pre-treated | 5, 10, 20 mg/kg (i.p.) | Significant reduction in serum and BALF | [1] |

| Oxidative Stress (MDA, H₂O₂, hydroxyl ion) | Rhamnazin pre-treated | 10, 20 mg/kg (i.p.) | Significant decrease in levels | [1] |

| Neutrophil Infiltration | Rhamnazin pre-treated | 5, 10, 20 mg/kg (i.p.) | Attenuation | [1] |

| Pulmonary Histopathology | Rhamnazin pre-treated | 5, 10, 20 mg/kg (i.p.) | Marked improvement | [1][4] |

Core Mechanisms of Action

This compound's anti-inflammatory activity is underpinned by its ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[5] Studies have shown that this compound can downregulate the protein expression of p65, a subunit of NF-κB, in LPS-activated macrophages, suggesting it inhibits NF-κB activation.[3] This inhibition leads to a subsequent reduction in the production of downstream inflammatory mediators.[2]

Activation of the Nrf2-Mediated Antioxidant Response

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes.[6] this compound has been identified as an activator of the Nrf2 pathway.[1][6] It is proposed to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[6] This activation enhances the cellular antioxidant defense, thereby mitigating the oxidative stress that often accompanies and exacerbates inflammation.[1][4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Activation of the Nrf2 pathway by this compound.

Caption: A typical experimental workflow for evaluating anti-inflammatory effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound. Specific details may vary between laboratories and studies.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 or human colon epithelial cell line HT-29 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction). After reaching confluency, they are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 1-2 hours). Subsequently, inflammation is induced by adding a stimulant such as Lipopolysaccharide (LPS; e.g., 1 µg/mL) and incubated for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on a standard curve.

-

Western Blotting for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p65, Nrf2) in cell lysates.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Model of Acute Lung Injury

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Administer this compound (Rhamnazin) intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) for a set period (e.g., two days) before inducing lung injury.

-

Induce acute lung injury (ALI) by intratracheal instillation of LPS (e.g., 5 mg/kg).

-

After a specified time, sacrifice the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analyze BALF for total protein concentration, cell counts, and cytokine levels.

-

Process lung tissue for histopathological examination (H&E staining) and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and oxidative stress markers (e.g., MDA).

-

Conclusion and Future Directions

This compound has consistently demonstrated robust anti-inflammatory effects in preclinical models. Its mode of action, centered on the dual regulation of the NF-κB and Nrf2 pathways, makes it an attractive candidate for further investigation as a therapeutic agent for inflammatory conditions. The data summarized in this whitepaper provide a strong rationale for its continued development.

Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its translation to clinical settings.

-

In-depth Mechanistic Studies: Further elucidation of its molecular targets and interactions with other signaling pathways will provide a more complete picture of its pharmacological activity.

-

Chronic Disease Models: Evaluating its efficacy in chronic models of inflammation will be essential to determine its potential for long-term therapeutic use.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are required to establish a safe dosage range for potential human use.

By addressing these key areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

- 1. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF RHAMNAZIN ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF RHAMNAZIN ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alleviative effect of flavonol-type Nrf2 activator rhamnazin from Physalis alkekengi L. var. franchetii (Mast.) Makino on pulmonary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Antioxidant Potential of Methylated Quercetin Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a prominent dietary flavonoid, is renowned for its potent antioxidant properties. However, its therapeutic application is often limited by poor bioavailability and metabolic instability. Methylation, a key metabolic modification, can significantly alter the physicochemical and biological properties of quercetin, including its antioxidant potential. This technical guide provides an in-depth analysis of methylated quercetin derivatives, focusing on their structure-activity relationships, quantitative antioxidant capacity, and underlying molecular mechanisms. Detailed experimental protocols for common antioxidant assays are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development in this area.

Introduction: The Rationale for Methylation

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a powerful antioxidant primarily due to its molecular structure, which allows it to scavenge free radicals and chelate metal ions.[1][2] Its antioxidant activity is largely attributed to the catechol group (3',4'-dihydroxy) on the B-ring and the presence of multiple hydroxyl groups across its structure.[3]

Despite its in vitro efficacy, quercetin's in vivo application is hampered by extensive phase II metabolism, including methylation, glucuronidation, and sulfation, which alters its biological activity. Methylated derivatives, such as isorhamnetin (3'-O-methylquercetin), tamarixetin (4'-O-methylquercetin), and rhamnetin (7-O-methylquercetin), are common metabolites found in plasma after quercetin intake.[2][4][5] Studying these methylated forms is critical as they possess altered stability, lipophilicity, and bioavailability, which can influence their antioxidant efficacy and interaction with cellular targets.[6][7][8] This guide explores the nuances of how methylation impacts the antioxidant potential of the quercetin backbone.

Structure-Activity Relationship of Methylated Quercetin

The antioxidant capacity of quercetin and its derivatives is intrinsically linked to their chemical structure. Methylation of the hydroxyl groups can either enhance or diminish this activity, depending on the position of the modification.

-

B-Ring (Catechol Moiety): The 3'- and 4'-hydroxyl groups on the B-ring are paramount for high antioxidant activity.[3] Methylation of one or both of these groups generally leads to a decrease in direct radical scavenging activity compared to the parent quercetin, as observed in assays like ABTS and FRAP.[3][5] This is because the catechol group is a primary site for electron donation to neutralize radicals.[9][10] However, some studies suggest that certain methylated metabolites, like tamarixetin and isorhamnetin, retain significant antioxidant potential and may even show higher activity in inhibiting lipid peroxidation.[2]

-

A-Ring and C-Ring: Methylation of hydroxyl groups on the A and C rings (e.g., at positions 3, 5, or 7) also tends to reduce antioxidant activity.[3] The 3-hydroxyl group, in particular, plays a significant role in the molecule's overall radical scavenging capacity.[2]

-

Enhanced Stability and Bioavailability: While direct scavenging activity might be reduced, methylation can increase the metabolic stability and membrane permeability of the flavonoid.[6][7] This improved bioavailability could lead to a more potent indirect antioxidant effect in vivo by allowing the compound to reach target tissues and modulate cellular antioxidant defenses more effectively.[7] For instance, the introduction of electron-donating methyl groups can stabilize the radical cation intermediate formed during the scavenging reaction, thereby enhancing overall activity in some contexts.[9][10][11]

Quantitative Antioxidant Activity Data

The antioxidant potential of quercetin and its methylated derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The data below is compiled from multiple studies to provide a comparative overview.

| Compound | Assay | IC50 / Activity Value | Source(s) |

| Quercetin | DPPH | ~4.60 µM | |

| ABTS | 48.0 ± 4.4 µM | ||

| Isorhamnetin (3'-O-Methylquercetin) | DPPH | Lower activity than quercetin | [2] |

| Inhibition of Lipid Peroxidation | Higher activity than quercetin | [2] | |

| Tamarixetin (4'-O-Methylquercetin) | DPPH | Lower activity than quercetin | [2] |

| Inhibition of Lipid Peroxidation | Higher activity than quercetin | [2] | |

| 2'-Methylquercetin | Radical Scavenging | Higher activity than quercetin | [9][11] |

| 5'-Methylquercetin | Radical Scavenging | Highest activity among tested analogues | [9][11] |

| 2',5'-Dimethylquercetin | Radical Scavenging | Higher activity than quercetin | [9][11] |

| Quercetin-3,5,7,3',4'-pentamethylether | DPPH | Significantly lower activity than quercetin | [2][12] |

Note: Values can vary between studies due to different experimental conditions. This table serves as a comparative guide.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, quercetin and its derivatives exert their antioxidant effects by modulating key cellular signaling pathways that regulate endogenous antioxidant defenses.

General Mechanism of Action

Quercetin derivatives can neutralize reactive oxygen species (ROS) directly or influence signaling cascades to upregulate the expression of protective antioxidant enzymes.

Caption: General antioxidant mechanisms of methylated quercetin derivatives.

Nrf2-Keap1 Antioxidant Response Pathway

Quercetin is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][13] Nrf2 is a transcription factor that upregulates a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like quercetin derivatives disrupt this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes containing the Antioxidant Response Element (ARE).

Caption: Activation of the Nrf2-ARE antioxidant pathway by quercetin derivatives.

Experimental Protocols

Accurate assessment of antioxidant potential requires standardized and reproducible methodologies. Below are detailed protocols for common in vitro antioxidant assays.

General Experimental Workflow

A typical workflow for assessing the antioxidant capacity of a compound involves parallel execution of multiple assays to understand its various mechanisms of action (e.g., radical scavenging, reducing power).

Caption: General experimental workflow for antioxidant capacity assessment.[14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[14][15][16]

-

Materials and Reagents:

-

Test compound (methylated quercetin derivative)

-

DPPH

-

Methanol or Ethanol (spectrophotometric grade)

-

Positive control (e.g., Quercetin, Trolox, Ascorbic Acid)

-

96-well microplate or cuvettes

-

Spectrophotometer (microplate reader or UV-Vis)

-

-

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.[14] The absorbance of this solution at 517 nm should be ~1.0.[16]

-

Sample Preparation: Prepare a stock solution of the test compound and create a series of dilutions (e.g., 10 to 500 µg/mL).[14] Prepare similar dilutions for the positive control.

-

Assay: In a 96-well plate, add 100 µL of each sample dilution to different wells. Add 100 µL of the 0.1 mM DPPH solution to each well.[14]

-

Controls:

-

Blank: 100 µL methanol + 100 µL DPPH solution.

-

Negative Control: 100 µL sample dilution + 100 µL methanol.

-

-

Incubation and Measurement: Mix and incubate the plate in the dark at room temperature for 30 minutes.[14][15] Measure the absorbance at 517 nm.[14]

-

-

Calculation:

-

Percentage Scavenging (%) = [ (A_blank - (A_sample - A_neg_control)) / A_blank ] * 100

-

Plot the percentage scavenging against the concentration of the test compound to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The pre-formed radical has a blue-green color, which decolorizes upon reduction by an antioxidant. The change in absorbance is measured at ~734 nm.[17][18]

-

Materials and Reagents:

-

Test compound

-

ABTS

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or appropriate buffer (e.g., phosphate buffer)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[19][20]

-

Working Solution: Dilute the ABTS•+ stock solution with methanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[19]

-

Sample Preparation: Prepare serial dilutions of the test compound and a standard (Trolox).

-

Assay: Add 20 µL of each sample dilution to a well, followed by 200 µL of the ABTS•+ working solution.[14]

-

Incubation and Measurement: Incubate at room temperature for 6-10 minutes.[19][14][17] Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage inhibition similar to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the antioxidant's activity to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[17][21]

-

Materials and Reagents:

-

Test compound

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Standard (e.g., FeSO₄ or Trolox)

-

Water bath (37°C)

-

96-well microplate and reader

-

-

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[22][23] Warm the reagent to 37°C before use.[22]

-

Sample Preparation: Prepare serial dilutions of the test compound and the standard.

-

Assay: Add 20 µL of the sample/standard to a well, followed by 150-180 µL of the pre-warmed FRAP reagent.[22]

-

Incubation and Measurement: Incubate the mixture at 37°C for 4-15 minutes.[21][22] Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

-

Determine the FRAP value of the sample from the standard curve and express it as µM Fe²⁺ equivalents or Trolox equivalents per µM of the compound.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the decay of fluorescence over time.[24]

-

Materials and Reagents:

-

Test compound

-

Fluorescein sodium salt

-

AAPH

-

Phosphate buffer (75 mM, pH 7.4)

-

Standard (Trolox)

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control (37°C)

-

-

Procedure:

-

Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer.[14] Prepare the AAPH solution fresh daily.[24]

-

Assay Setup: In a black 96-well plate, add 25 µL of the sample, standard, or blank (buffer) to each well.[25][26]

-

Fluorescein Addition: Add 150 µL of the fluorescein working solution to each well. Mix and incubate the plate at 37°C for at least 15-30 minutes.[25][26][27]

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[24][25][26]

-

Measurement: Immediately place the plate in the fluorescence reader (pre-set to 37°C). Measure the fluorescence intensity every 1-2 minutes for at least 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).[24][27]

-

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

-

Calculate the Net AUC = AUC_sample - AUC_blank.

-

Plot a standard curve of Net AUC versus Trolox concentration.

-

Determine the ORAC value of the sample from the standard curve and express the results as µM Trolox equivalents (TE).

-

Conclusion and Future Perspectives

Methylation of quercetin results in a diverse group of derivatives with varied antioxidant profiles. While methylation of the B-ring catechol moiety can decrease direct radical scavenging activity, it may simultaneously enhance other properties like stability, bioavailability, and the ability to inhibit lipid peroxidation.[2][5][6] Furthermore, these derivatives retain the ability to modulate crucial cellular antioxidant pathways, such as the Nrf2 system, which may be of greater physiological relevance than direct scavenging alone.

Future research should focus on a more comprehensive evaluation of these metabolites in cellular and in vivo models to correlate their physicochemical properties with actual biological outcomes. Understanding the specific structure-activity relationships will enable the rational design and synthesis of novel quercetin derivatives with optimized bioavailability and targeted antioxidant activity for therapeutic applications in diseases associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Consequences of quercetin methylation for its covalent glutathione and DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02329D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. onions-usa.org [onions-usa.org]

- 13. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. nehu.ac.in [nehu.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 21. zen-bio.com [zen-bio.com]

- 22. ultimatetreat.com.au [ultimatetreat.com.au]

- 23. researchgate.net [researchgate.net]

- 24. agilent.com [agilent.com]

- 25. kamiyabiomedical.com [kamiyabiomedical.com]

- 26. cellbiolabs.com [cellbiolabs.com]

- 27. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

Quercetin 3,7-Dimethyl Ether: A Technical Guide on its Role in the Nitric Oxide/cGMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,7-dimethyl ether, a naturally occurring O-methylated flavonol also known as rhamnazin, has emerged as a molecule of significant interest in vascular physiology.[1][2][3] Structurally a derivative of the widely studied flavonoid quercetin, this compound exhibits potent vasorelaxant properties.[1][2][3] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, with a specific focus on its interaction with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.

Core Mechanism of Action: Vasorelaxation via the NO/cGMP Pathway

Experimental evidence strongly indicates that this compound induces relaxation of vascular smooth muscle, a key process in the regulation of blood pressure and blood flow.[1][2][3] This effect is primarily mediated through the canonical nitric oxide/cGMP signaling cascade.

The vasorelaxant effect of this compound is endothelium-dependent.[1][2][3] Studies on isolated rat aortic rings have demonstrated that the removal of the endothelium significantly diminishes the relaxant response to the compound.[1][2][3] This dependency points to the crucial role of endothelial cells in initiating the signaling cascade that leads to vasodilation.

Further mechanistic studies have solidified the involvement of the NO/cGMP pathway. The vasorelaxant effect of this compound is markedly attenuated by pre-treatment of aortic rings with:

-

N(G)-nitro-L-arginine methyl ester (L-NAME): An inhibitor of nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells.[1][2][3]

-

Methylene blue: An inhibitor of soluble guanylate cyclase (sGC), the enzyme in vascular smooth muscle cells that is activated by NO to produce cGMP.[1][2][3]

These findings collectively support a model where this compound stimulates endothelial cells to produce nitric oxide. NO then diffuses to the underlying vascular smooth muscle cells, where it activates sGC, leading to an increase in intracellular cGMP levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which ultimately results in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

Quantitative Data: Vasorelaxant Potency

The vasorelaxant potency of this compound has been quantified and compared to its parent compound, quercetin, and other methylated derivatives. The potency is expressed as the pEC50 value, which is the negative logarithm of the molar concentration of the compound that produces 50% of the maximal response. A higher pEC50 value indicates greater potency.

| Compound | pEC50 (M) |

| This compound | 4.70 ± 0.18 |

| Quercetin | 3.96 ± 0.07 |

| Quercetin 3,4',7-trimethyl ether | 3.64 ± 0.02 |

| Quercetin 3,3',4',7-tetramethyl ether | 3.11 ± 0.16 |

| Data from Guerrero et al., 2002.[1][2][3] |

As the data indicates, this compound is the most potent vasorelaxant among the tested compounds, suggesting that the specific methylation pattern at the 3 and 7 positions enhances its activity.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Caption: General experimental workflow for assessing vasorelaxant effects.

Detailed Experimental Protocols

The following protocols are based on established methodologies for studying the vascular effects of flavonoids.

Vasorelaxation Studies in Isolated Rat Aortic Rings

-

Tissue Preparation:

-

Male Wistar rats (250-300 g) are euthanized by a humane method approved by the institutional animal care committee.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11).

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.

-

For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a small wire.

-

-

Isometric Tension Recording:

-

Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2 g, with the buffer being changed every 15-20 minutes.

-

After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, cumulative concentration-response curves to this compound (e.g., 10⁻⁸ to 10⁻⁴ M) are generated.

-

The relaxation is expressed as a percentage of the phenylephrine-induced contraction.

-

-

Inhibitor Studies:

-

To investigate the role of the NO/cGMP pathway, rings are incubated with L-NAME (e.g., 100 µM) or methylene blue (e.g., 10 µM) for 20-30 minutes before the addition of phenylephrine.

-

The concentration-response to this compound is then repeated in the presence of the inhibitor.

-

Measurement of Nitric Oxide (NO) Production

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., EGM-2) until confluent.

-

-

NO Measurement using Griess Reagent:

-

HUVECs are treated with various concentrations of this compound for a specified time.

-

The supernatant is collected, and the concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent system.

-

The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

-

Measurement of cGMP Levels

-

Tissue or Cell Lysate Preparation:

-

Aortic rings or endothelial cells are treated with this compound for a specified time.

-

The tissues or cells are then snap-frozen in liquid nitrogen and homogenized in a lysis buffer (e.g., 0.1 M HCl).

-

The homogenates are centrifuged, and the supernatant is collected for cGMP measurement.

-

-

cGMP Enzyme Immunoassay (EIA):

-

A competitive EIA kit is used to quantify cGMP levels in the lysates.

-

The assay is performed according to the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength, and the cGMP concentration is calculated based on a standard curve.

-

Conclusion and Future Directions

Future research should focus on:

-

Direct Quantification: Directly measuring the production of NO and cGMP in endothelial and vascular smooth muscle cells, respectively, in response to this compound to provide a more complete quantitative picture of its effects.

-

eNOS Phosphorylation: Investigating the effect of this compound on the phosphorylation status of eNOS at key activating and inhibitory sites.

-

In Vivo Studies: Evaluating the in vivo effects of this compound on blood pressure in animal models of hypertension.

-

Structure-Activity Relationship: Further exploring the structure-activity relationship of other methylated quercetin derivatives to optimize vasorelaxant potency.

A deeper understanding of the molecular pharmacology of this compound will be instrumental in assessing its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction and increased vascular tone.

References

- 1. This compound: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vasorelaxant effect of ranolazine on isolated normal and diabetic rat aorta: a study of possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Quercetin 3,7-Dimethyl Ether: A Technical Guide

Executive Summary: Quercetin 3,7-Dimethyl Ether (QDE), a naturally occurring methylated flavonoid, has demonstrated significant and diverse biological activities in various in vitro models. This document provides a comprehensive overview of its investigated properties, focusing on its potent anti-inflammatory and vasorelaxant effects. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided for reproducibility. The underlying mechanisms of action, primarily involving the inhibition of the NF-κB signaling pathway and activation of the NO/cGMP pathway, are elucidated through pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of novel flavonoid compounds.

Introduction

This compound, also known as rhamnazin, is a derivative of the widely studied flavonoid, quercetin. It is characterized by the methylation of hydroxyl groups at the 3 and 7 positions of the quercetin backbone. This structural modification significantly alters its physicochemical properties, potentially enhancing its bioavailability and metabolic stability compared to its parent compound. QDE has been isolated from various plant sources, including Siegesbeckia pubescens and Croton schiedeanus.[1][2][3] This whitepaper details the key in vitro biological activities attributed to QDE, providing a foundation for further investigation and development.

Anti-Inflammatory Activity

QDE exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators in immune and epithelial cells. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophage (RAW 264.7) and colon epithelial (HT-29) cell lines have been pivotal in characterizing this activity.[1][2]

Inhibition of Inflammatory Mediators

QDE effectively suppresses the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1][2] Furthermore, it significantly reduces the secretion of pro-inflammatory cytokines.[1][2]

Table 1: Summary of Anti-Inflammatory Effects of this compound (QDE)

| Cell Line | Stimulant | Mediator/Protein | Effect of QDE | Reference |

| RAW 264.7 (Macrophages) | LPS | Nitric Oxide (NO) | Dose-dependent inhibition | [1] |

| RAW 264.7 (Macrophages) | LPS | iNOS (protein) | Dose-dependent downregulation | [1] |

| RAW 264.7 (Macrophages) | LPS | IL-1β (cytokine) | Downregulation | [2] |

| RAW 264.7 (Macrophages) | LPS | IL-6 (cytokine) | Downregulation | [2] |

| RAW 264.7 (Macrophages) | LPS | TNF-α (cytokine) | Downregulation | [2][4] |

| HT-29 (Colon Epithelial) | LPS | iNOS (protein) | Downregulation | [1] |

| HT-29 (Colon Epithelial) | LPS | COX-2 (protein) | Downregulation | [1] |

| HT-29 (Colon Epithelial) | LPS | IL-8 (cytokine) | Decreased production | [1][2] |

| Rat Neutrophils | fMLP/CB | Superoxide Anion | Strong inhibition | [4] |

| N9 (Microglial cells) | LPS/IFN-γ | TNF-α (cytokine) | Potent inhibition | [4] |

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of QDE are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In LPS-stimulated macrophages, QDE has been shown to inhibit the expression of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor.[1] By suppressing NF-κB activation, QDE prevents the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

Caption: QDE inhibits the NF-κB pathway by downregulating p65 expression.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of QDE for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride) to the supernatant.

-

Incubation: Incubate at room temperature for 10 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Western Blot for Protein Expression (iNOS, COX-2, p65)

-

Cell Lysis: After treatment and stimulation as described above, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p65, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Vasorelaxant Activity

QDE demonstrates significant vasorelaxant properties, suggesting its potential in cardiovascular applications. Its activity has been compared to quercetin and other methylated derivatives in ex vivo studies using isolated rat aortic rings.